REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:9]1(=O)[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12.CCN(C(C)C)C(C)C>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12](=[O:13])[C:11]3[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:9]2=[O:14])=[N:6][CH:7]=1
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Name
|
|
Quantity
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5.4 g
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Type
|
reactant
|
Smiles
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CC=1C=CC(=NC1)N
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Name
|
|
Quantity
|
8.88 g
|
Type
|
reactant
|
Smiles
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C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
|
CUSTOM
|
Details
|
The solvent is removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by silica gel flash chromatography
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Name
|
|
Type
|
product
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Smiles
|
CC=1C=CC(=NC1)N1C(C2=CC=CC=C2C1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |